Cas no 2229443-13-2 (tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate)

tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate structure
2229443-13-2 structure
Product name:tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate
CAS No:2229443-13-2
MF:C14H21ClN2O2
Molecular Weight:284.781742811203
CID:6602628
PubChem ID:165641341

tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate
    • 2229443-13-2
    • tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
    • EN300-1900559
    • インチ: 1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12-6-5-10(7-8-16-4)9-11(12)15/h5-6,9,16H,7-8H2,1-4H3,(H,17,18)
    • InChIKey: DMOAPEVTQSVUEM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)CCNC

計算された属性

  • 精确分子量: 284.1291556g/mol
  • 同位素质量: 284.1291556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • XLogP3: 2.9

tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1900559-0.05g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
0.05g
$1428.0 2023-09-18
Enamine
EN300-1900559-5g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
5g
$4930.0 2023-09-18
Enamine
EN300-1900559-0.1g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
0.1g
$1496.0 2023-09-18
Enamine
EN300-1900559-1g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
1g
$1701.0 2023-09-18
Enamine
EN300-1900559-10g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
10g
$7312.0 2023-09-18
Enamine
EN300-1900559-1.0g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
1g
$1701.0 2023-06-02
Enamine
EN300-1900559-0.5g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
0.5g
$1632.0 2023-09-18
Enamine
EN300-1900559-0.25g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
0.25g
$1564.0 2023-09-18
Enamine
EN300-1900559-2.5g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
2.5g
$3332.0 2023-09-18
Enamine
EN300-1900559-5.0g
tert-butyl N-{2-chloro-4-[2-(methylamino)ethyl]phenyl}carbamate
2229443-13-2
5g
$4930.0 2023-06-02

tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate 関連文献

tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate (CAS No. 2229443-13-2)

Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate, a compound with the CAS number 2229443-13-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their versatile applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group and a substituted phenyl ring, contribute to its unique chemical properties and potential biological activities.

The molecular structure of Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate consists of a carbamate functional group attached to a phenyl ring that is further substituted with a chloro group and an ethyl chain containing a methylamino moiety. This specific arrangement of functional groups makes the compound a promising candidate for various pharmacological applications. The tert-butyl group, in particular, enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic effects. Carbamates have been explored for their roles in inhibiting enzymes, acting as neuroprotective agents, and serving as intermediates in the synthesis of more complex pharmaceuticals. The compound Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate is being investigated for its potential applications in these areas, particularly in the context of central nervous system (CNS) disorders.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The presence of both chloro and methylamino substituents on the phenyl ring suggests that it may interact with specific biological targets, such as enzymes or receptors involved in neurotransmitter pathways. This makes it a valuable scaffold for designing new drugs that could modulate these pathways effectively.

Recent studies have highlighted the importance of carbamates in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of carbamates to cross the blood-brain barrier and exert their effects within the CNS has made them particularly attractive for these conditions. Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate, with its unique structural features, may offer new insights into how these diseases can be treated more effectively.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in achieving the desired molecular structure. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the product, which is essential for biological activity.

In addition to its potential therapeutic applications, Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate also serves as an important intermediate in the synthesis of more complex molecules. Its structural versatility allows chemists to modify various parts of the molecule while retaining its core pharmacophore. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit properties such as enzyme inhibition and receptor binding affinity. These characteristics are critical for determining its potential as a lead compound in drug development. Further research is needed to fully elucidate its mechanism of action and assess its efficacy in preclinical models.

The development of new pharmaceuticals is a complex process that requires extensive testing to ensure safety and efficacy. Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate represents an exciting opportunity for researchers to explore novel therapeutic strategies. Its unique chemical structure and promising biological activity make it a compelling candidate for further investigation.

In conclusion, Tert-butyl N-{2-chloro-4-2-(methylamino)ethylphenyl}carbamate (CAS No. 2229443-13-2) is a significant compound in pharmaceutical research due to its structural complexity and potential biological activities. Its role as both a bioactive molecule and an intermediate in drug synthesis underscores its importance in advancing our understanding of medicinal chemistry. As research continues, this compound holds great promise for contributing to new treatments for various diseases.

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